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N-Acetylglycyl-L-phenylalanine

Enzymology Serine Protease Kinetics Substrate Specificity

N-Acetylglycyl-L-phenylalanine (CAS 13716-72-8), with the linear molecular formula C13H16N2O4 and a molecular weight of 264.28, is an N-terminal acetylated dipeptide composed of glycine and L-phenylalanine linked via a standard amide bond. The N-terminal acetylation renders the molecule resistant to nonspecific aminopeptidase degradation, a critical attribute for its utility as a defined substrate in enzyme kinetics studies.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 13716-72-8
Cat. No. B8649048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglycyl-L-phenylalanine
CAS13716-72-8
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C13H16N2O4/c1-9(16)14-8-12(17)15-11(13(18)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t11-/m0/s1
InChIKeyFBAYGSYHUAWICL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglycyl-L-phenylalanine (CAS 13716-72-8) Dipeptide Derivative: Procurement-Focused Identification and Physicochemical Profile


N-Acetylglycyl-L-phenylalanine (CAS 13716-72-8), with the linear molecular formula C13H16N2O4 and a molecular weight of 264.28, is an N-terminal acetylated dipeptide composed of glycine and L-phenylalanine linked via a standard amide bond . The N-terminal acetylation renders the molecule resistant to nonspecific aminopeptidase degradation, a critical attribute for its utility as a defined substrate in enzyme kinetics studies [1]. This compound is primarily utilized as a synthetic, kinetically characterized substrate for serine proteases (e.g., chymotrypsin) and metalloproteases (e.g., carboxypeptidase A), and as a model ligand in protease inhibitor binding studies [2].

N-Acetylglycyl-L-phenylalanine (CAS 13716-72-8): Why Generic Peptide or Analog Substitution Compromises Experimental Integrity


The scientific selection of N-Acetylglycyl-L-phenylalanine (CAS 13716-72-8) over alternative dipeptides or unblocked analogs is driven by precise, quantifiable differences in enzyme-substrate recognition and kinetic behavior. Unblocked glycyl-L-phenylalanine is subject to rapid aminopeptidase degradation, precluding its use in quantitative kinetic assays requiring stable substrate concentration [1]. Furthermore, substitution with closely related N-acyl-dipeptide analogs (e.g., benzoyl- or carbobenzoxy-protected derivatives) or sequence-inverted isomers (N-acetyl-L-phenylalanylglycine) results in markedly different kinetic parameters (kcat, Km), inhibition profiles, and binding affinities (Ki) due to altered interactions within protease active site subsites [2]. The following section provides the quantitative, comparator-based evidence that establishes the specific, non-interchangeable utility of N-Acetylglycyl-L-phenylalanine in precise biochemical and pharmacological research applications [3].

N-Acetylglycyl-L-phenylalanine (CAS 13716-72-8) Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Procurement


Chymotrypsin Substrate Efficiency: kcat and Km Differentiation from N-Acetyl-L-phenylalanine Methyl Ester

In a systematic study of chymotrypsin A-alpha substrates with the formula N-acetyl-(glycyl)n-L-phenylalanine methyl ester, N-Acetylglycyl-L-phenylalanine methyl ester (n=1) exhibits a significantly enhanced catalytic rate constant (kcat) and higher substrate affinity (lower Km) compared to the n=0 analog, N-Acetyl-L-phenylalanine methyl ester [1]. This directly establishes that the inclusion of the glycine spacer residue in the target compound substantially improves its recognition as a substrate by this serine protease.

Enzymology Serine Protease Kinetics Substrate Specificity

Chymotrypsin Substrate Chain Length Saturation: Distinct Kinetic Profile Compared to N-Acetylglycylglycyl-L-phenylalanine Methyl Ester

The kinetic constants for N-Acetylglycyl-L-phenylalanine methyl ester (n=1) are markedly distinct from the extended analog N-Acetylglycylglycyl-L-phenylalanine methyl ester (n=2), despite their structural similarity [1]. Specifically, the n=1 substrate demonstrates a higher affinity (lower Km) for chymotrypsin A-alpha than the n=2 substrate, indicating that additional chain length beyond the single glycine spacer begins to diminish substrate binding efficiency.

Enzyme Kinetics Subsite Mapping Substrate Recognition

Carboxypeptidase A Inhibition Profile: Noncompetitive Inhibition Pattern Distinct from Mixed-Type Inhibition of Benzoylglycyl-L-phenylalanine

The kinetic behavior of N-Acetylglycyl-L-phenylalanine as a substrate for carboxypeptidase A differentiates it from structurally analogous N-acyl-dipeptides. Under non-activating substrate concentrations, the hydrolysis of N-Acetylglycyl-L-phenylalanine is inhibited in a purely noncompetitive manner by 3-phenylpropanoate [1]. In direct contrast, the hydrolysis of the closely related analog benzoylglycyl-L-phenylalanine is inhibited via a mixed-type mechanism under identical experimental conditions [1].

Enzyme Inhibition Metalloprotease Mechanistic Probe

Pepsin Active Site Binding Specificity: Differential Ki Elevation Above pH 3.5 Compared to Uncharged Amide Analogs

N-Acetylglycyl-L-phenylalanine functions as a competitive inhibitor of pepsin, and its binding affinity exhibits a pronounced pH-dependence that differentiates it from uncharged N-acyl-dipeptide amides [1]. While the Ki values for uncharged amide analogs remain essentially constant across the pH range of 0.2 to 5.8, the Ki for N-Acetylglycyl-L-phenylalanine (a dipeptide acid) rises rapidly above pH 3.5 [1]. This behavior is attributed to the ionization of the C-terminal carboxyl group with an apparent pKa of 3.6, which introduces electrostatic repulsion with a negatively charged center in the pepsin active site [1].

Inhibitor Binding Aspartic Protease pH-Dependent Affinity

Pepsin Inhibitor Structure-Activity Relationship: Stereospecific and Sequence-Dependent Binding Distinct from N-Acetyl-L-phenylalanylglycine

The binding affinity of N-Acetylglycyl-L-phenylalanine to pepsin was directly compared with that of its sequence-inverted isomer, N-Acetyl-L-phenylalanylglycine, as part of a broader stereospecificity study [1]. The inclusion of both compounds in the same binding assay at pH 2.2 demonstrates that the dipeptide sequence (Gly-Phe vs. Phe-Gly) is a critical determinant of inhibitor recognition by the enzyme's active site, reflecting differential accommodation within the S1 and S2 subsites [1]. While the study focuses on qualitative binding specificity rather than providing a direct numeric Ki ratio between the two isomers, it establishes the non-interchangeability of these two structurally similar dipeptides.

Protease Specificity SAR Ligand Binding

N-Acetylglycyl-L-phenylalanine (CAS 13716-72-8): Evidence-Based Application Scenarios for Optimal Scientific Utilization and Procurement


Enzymology: Optimized Chymotrypsin A-Alpha Kinetics Assays

Procurement and use of N-Acetylglycyl-L-phenylalanine methyl ester are recommended for kinetic assays involving chymotrypsin A-alpha. The target compound (n=1) provides a 3.4-fold higher kcat (0.058 s⁻¹) and 1.8-fold lower Km (0.99 mM) compared to the n=0 analog (N-Acetyl-L-phenylalanine methyl ester) [1]. This results in a more robust and easily measurable signal, making it the preferred substrate over the less efficient n=0 baseline. Additionally, its lower Km relative to the n=2 analog (1.9 mM) [1] indicates optimal binding affinity, ensuring substrate concentrations remain in the analytically tractable range during assay setup.

Enzyme Mechanism Studies: Carboxypeptidase A Active Site Topology Probing

Researchers investigating the active site topology and regulatory mechanisms of carboxypeptidase A should select N-Acetylglycyl-L-phenylalanine as a mechanistic probe. Under identical non-activating conditions, its hydrolysis exhibits purely noncompetitive inhibition by 3-phenylpropanoate, a pattern qualitatively distinct from the mixed-type inhibition observed with the analog benzoylglycyl-L-phenylalanine [2]. This divergent behavior reflects differential substrate-enzyme-inhibitor ternary interactions dependent on the N-acyl group (acetyl vs. benzoyl), allowing for targeted interrogation of specific binding subsites and allosteric communication pathways.

Aspartic Protease Pharmacology: pH-Dependent Pepsin Binding Studies

N-Acetylglycyl-L-phenylalanine is ideally suited for studies examining the electrostatic characteristics of the pepsin active site. Its Ki exhibits a sharp increase above pH 3.5, driven by carboxyl group ionization with an apparent pKa of 3.6 [3]. This pH-sensitivity contrasts sharply with the pH-independent binding of uncharged N-acyl-dipeptide amide analogs [3]. Procurement of this compound enables experiments that dissect the contribution of ligand charge to binding energetics, a crucial parameter in the rational design of pH-selective aspartic protease inhibitors.

Protease Specificity and SAR: Ligand Binding Site Mapping

This compound serves as a critical component in mapping protease substrate specificity and subsite preferences. The established differential binding between N-Acetylglycyl-L-phenylalanine and its sequence-inverted isomer, N-Acetyl-L-phenylalanylglycine, at pH 2.2 [3] directly informs on the spatial and chemical constraints of the S1 and S2 subsites of pepsin. Researchers procuring this dipeptide can generate SAR datasets that are impossible to obtain using uncharacterized or sequence-mismatched peptide controls, thereby enhancing the predictive accuracy of computational docking models and the rational design of peptide-based modulators.

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